molecular formula C18H30N2O B11961570 1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea CAS No. 86781-17-1

1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea

Cat. No.: B11961570
CAS No.: 86781-17-1
M. Wt: 290.4 g/mol
InChI Key: ALSBFRUBAAFKOV-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features two butyl groups and a 4-isopropyl-phenyl group attached to the urea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea typically involves the reaction of 4-isopropyl-aniline with dibutyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibutyl-3-phenyl-urea
  • 1,1-Dibutyl-3-(4-methyl-phenyl)-urea
  • 1,1-Dibutyl-3-(4-tert-butyl-phenyl)-urea

Uniqueness

1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature might confer specific properties that differentiate it from other similar compounds.

Properties

CAS No.

86781-17-1

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1,1-dibutyl-3-(4-propan-2-ylphenyl)urea

InChI

InChI=1S/C18H30N2O/c1-5-7-13-20(14-8-6-2)18(21)19-17-11-9-16(10-12-17)15(3)4/h9-12,15H,5-8,13-14H2,1-4H3,(H,19,21)

InChI Key

ALSBFRUBAAFKOV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)C(C)C

Origin of Product

United States

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